
4-(4-Methoxyphenyl)-2-butanone oxime
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Overview
Description
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine, also known as (2Z)-4-(4-methoxyphenyl)-2-butanone oxime, is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . This compound is characterized by the presence of a methoxyphenyl group and a butanone oxime moiety, making it a versatile small molecule scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 4-(4-methoxyphenyl)-2-butanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted phenyl compounds .
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 4-(4-Methoxyphenyl)-2-butanone oxime is as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). The compound can be utilized in the development of new drugs due to its structural properties that allow for modifications leading to biologically active derivatives.
Recent studies have highlighted its potential in synthesizing oxime esters, which are valuable in medicinal chemistry for developing compounds with antimicrobial properties . Furthermore, the compound's use as an intermediate facilitates the production of complex molecules that are essential for therapeutic applications.
Flavoring and Fragrance Industry
In the flavoring industry, this compound is employed to enhance flavors in food products. It is particularly effective in imparting cherry and raspberry notes, making it a popular choice for confectionery and baked goods. Its ability to modify other flavor compounds allows it to be used as a sweetener in formulations where heat stability is critical .
The compound is also utilized in the fragrance industry, where it serves as a modifier for other aromatic compounds such as heliotropine. It is incorporated into perfume compositions to create sweet floral notes and enhance overall fragrance profiles .
Organic Synthesis
This compound finds extensive use in organic synthesis, particularly in reactions involving C-H activation and functionalization. For instance, copper-catalyzed asymmetric cyanoalkylation reactions have been developed using this compound, enabling the synthesis of α-cyanoalkylated amino acids and peptides . Such reactions are significant for creating complex molecules with potential pharmaceutical applications.
Industrial Applications
The compound is also recognized for its role as an anti-skinning agent in coatings and paints. In this context, it prevents the formation of a skin on the surface of paint products during drying, enhancing their usability and performance . Additionally, it serves as a corrosion inhibitor and viscosity adjustor in various industrial applications.
Case Studies
Several case studies highlight the effectiveness of this compound in different applications:
- Pharmaceutical Development : A study demonstrated the synthesis of novel oxime derivatives exhibiting significant antibacterial activity against strains such as Pseudomonas aeruginosa, showcasing the compound's potential in drug development .
- Flavor Enhancement : Research indicated that incorporating this compound into raspberry-flavored products significantly improved consumer acceptance due to its pleasant aroma and taste profile .
- Industrial Coatings : Evaluations showed that formulations containing this compound as an anti-skinning agent resulted in improved performance characteristics in alkyd paints compared to traditional formulations without it .
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the methoxyphenyl group may interact with cellular receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-2-butanone: Lacks the oxime group, making it less versatile in certain reactions.
4-(4-methoxyphenyl)butan-2-one oxime: Similar structure but different functional groups, leading to distinct chemical properties.
4-(4-methoxyphenyl)butan-2-amine: Contains an amine group instead of an oxime, resulting in different reactivity.
Uniqueness
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine is unique due to its combination of a methoxyphenyl group and an oxime moiety, providing a versatile scaffold for various chemical reactions and applications .
Biological Activity
4-(4-Methoxyphenyl)-2-butanone oxime, also known as butanone oxime, is a compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, toxicological profiles, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group attached to a phenyl ring, contributing to its unique biological properties.
Antimicrobial Activity
Recent studies have shown that oxime ethers, including this compound, exhibit significant antimicrobial properties. In a review of biologically active oxime ethers, it was noted that compounds with similar structures demonstrated bactericidal activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Specifically, the minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 4 µg/mL, which is notably lower than that of standard antibiotics like Gentamicin .
Anticancer Potential
Oximes have been investigated for their anticancer properties. A study highlighted that certain oxime derivatives showed cytotoxic effects against several cancer cell lines. For instance, acylated oximes derived from triterpenes demonstrated significant antiproliferative activity . The mechanism of action is believed to involve the inhibition of key kinases associated with cancer progression.
Anti-inflammatory Effects
Oximes are also recognized for their anti-inflammatory activities. They have been shown to inhibit various pathways involved in inflammation, including lipoxygenase and cyclooxygenase pathways. This suggests potential therapeutic roles in treating inflammatory diseases .
Acute Toxicity
Toxicological assessments indicate that this compound exhibits medium acute oral toxicity. The reported LD50 values are greater than 2000 mg/kg body weight in rodent models . Inhalation studies revealed concentration-dependent effects on the olfactory epithelium, with reversibility observed after cessation of exposure.
Skin Irritation and Sensitization
In skin irritation studies conducted on rabbits, the compound was found to be slightly irritating but not classified as a significant skin irritant. The primary dermal irritation index indicated mild erythema and edema following exposure .
Metabolic Pathways
The metabolic fate of this compound has been studied extensively. It is primarily metabolized via hydrolysis to methyl ethyl ketone, with other minor pathways involving oxidation and reduction processes . These metabolic pathways are crucial for understanding both its efficacy and safety profile.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxime derivatives against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The results indicated that this compound exhibited potent activity with MIC values comparable to conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
In vitro experiments on human cancer cell lines revealed that this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(NE)-N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-9(12-13)3-4-10-5-7-11(14-2)8-6-10/h5-8,13H,3-4H2,1-2H3/b12-9+ |
InChI Key |
GBYOVSQIHCOUBT-FMIVXFBMSA-N |
Isomeric SMILES |
C/C(=N\O)/CCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(=NO)CCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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